Ethyl 4-fluorocyclohex-3-ene-1-carboxylate
Description
Ethyl 4-fluorocyclohex-3-ene-1-carboxylate is a fluorinated cyclohexene derivative featuring a carboxylate ester group at position 1 and a fluorine substituent at position 2. This compound belongs to a class of cyclohexenone derivatives widely studied for their conformational flexibility and applications in organic synthesis, particularly as intermediates for spiro compounds, heterocycles (e.g., isoxazoles, pyrazoles), and pharmaceuticals . The fluorine atom introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions, while the cyclohexene ring exhibits puckering conformations critical to its stereochemical behavior .
Properties
IUPAC Name |
ethyl 4-fluorocyclohex-3-ene-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h5,7H,2-4,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDWYRGBBWDLTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(=CC1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401267659 | |
| Record name | Ethyl 4-fluoro-3-cyclohexene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401267659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
452333-58-3 | |
| Record name | Ethyl 4-fluoro-3-cyclohexene-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=452333-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-fluoro-3-cyclohexene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401267659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-fluorocyclohex-3-ene-1-carboxylate typically involves the fluorination of a cyclohexene derivative followed by esterification. One common method includes the reaction of 4-fluorocyclohex-3-ene-1-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid to yield the ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-fluorocyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted cyclohexene derivatives.
Scientific Research Applications
Synthetic Routes and Industrial Production
The synthesis of ethyl 4-fluorocyclohex-3-ene-1-carboxylate generally involves the fluorination of cyclohexene derivatives followed by esterification. A common method includes reacting 4-fluorocyclohex-3-ene-1-carboxylic acid with ethanol in the presence of a catalyst like sulfuric acid . Industrial production often utilizes continuous flow reactors to enhance yield and purity .
Organic Synthesis
This compound serves as a crucial building block in organic synthesis. Its unique structure allows for the development of more complex molecules, enabling chemists to explore various synthetic pathways .
Medicinal Chemistry
This compound is being investigated for potential therapeutic applications due to its chemical properties that may influence biological activity. Its reactivity, enhanced by the fluorine atom, allows it to interact with specific enzymes and receptors, making it a candidate for drug development .
Biological Studies
In biological research, this compound is utilized to study enzyme interactions and metabolic pathways. It helps in understanding how modifications in molecular structure can affect biological functions .
Material Science
The compound is also applied in the production of specialty chemicals and materials, leveraging its unique properties to create innovative products in various industrial applications .
Case Study 1: Synthesis and Characterization
A study focused on synthesizing derivatives of this compound demonstrated its utility as a precursor for more complex structures. The derivatives were characterized using techniques such as NMR and LCMS, confirming their potential for further biological testing .
Research investigating the biological activity of compounds derived from this compound revealed promising results against various bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined through micro-dilution techniques, showcasing its potential as an antimicrobial agent .
Mechanism of Action
The mechanism of action of ethyl 4-fluorocyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity and binding affinity to certain enzymes and receptors. This interaction can modulate biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
Substituent Effects on Electronic and Spatial Properties
The electronic and spatial characteristics of cyclohexene derivatives are highly dependent on substituents. Key analogs include:
| Compound Name | Substituents (Positions) | Molecular Weight (g/mol) | Key Electronic Effects |
|---|---|---|---|
| Ethyl 4-fluorocyclohex-3-ene-1-carboxylate | F (C4), COOEt (C1) | ~190.21 (estimated) | Electron-withdrawing (F, ester) |
| Ethyl 6-(4-ClPh)-4-(4-FPh)-2-oxocyclohex-3-ene | 4-ClPh (C6), 4-FPh (C4), oxo | 392.83 | Strong EWG (Cl, F), conjugation (oxo) |
| Ethyl 4-(4-MeOPh)-6-(4-ClPh)-2-oxocyclohex-3-ene | 4-MeOPh (C4), 4-ClPh (C6), oxo | 402.84 | Electron-donating (OMe), EWG (Cl, oxo) |
| Ethyl (1S,3S,4S)-4-F-3-OH-cyclohexane-1-carboxylate | F (C4), OH (C3) | 190.21 | Hydrogen bonding (OH), EWG (F) |
Key Observations :
- Electron-Withdrawing Groups (EWG) : Fluorine and chlorine enhance electrophilicity at adjacent positions, facilitating nucleophilic attacks in synthesis .
- Electron-Donating Groups (EDG) : Methoxy (OMe) groups increase electron density, altering reaction pathways and crystal packing .
- Hydrogen Bonding : Hydroxyl substituents (e.g., in the 3-hydroxy analog) enable intermolecular H-bonding, improving solubility and influencing crystallinity .
Ring Puckering Conformations
The cyclohexene ring adopts distinct puckering modes depending on substituents and crystallization conditions. Cremer-Pople parameters (Q, θ, φ) quantify these conformations :
Analysis :
Dihedral Angles and Crystal Packing
The spatial arrangement of aryl rings significantly impacts molecular packing and stability:
| Compound | Dihedral Angle (Aryl Rings) | Intermolecular Interactions |
|---|---|---|
| Ethyl 6-(4-ClPh)-4-(4-FPh)-2-oxocyclohex-3-ene | 76.4°–89.9° | C–H···O chains along [100] |
| 4-MeOPh/6-ClPh-2-oxo analog | ~85° (estimated) | Weaker C–H···O interactions |
Biological Activity
Ethyl 4-fluorocyclohex-3-ene-1-carboxylate is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C₉H₁₃F O₂
- Molecular Weight : 172.2 g/mol
- CAS Number : 452333-58-3
- Purity : ≥97% .
The compound exhibits biological activity primarily through its interaction with various enzymes and receptors. Notably, it has been studied for its effects on the enzyme γ-Aminobutyric acid aminotransferase (GABA-AT), which is crucial for the metabolism of GABA, a significant inhibitory neurotransmitter in the central nervous system.
Inhibition of GABA-AT
Research indicates that this compound can act as a mechanism-based inactivator of GABA-AT. This inhibition leads to increased levels of GABA in the brain, which may have therapeutic implications for neurological disorders such as epilepsy and anxiety disorders. The proposed mechanism involves the formation of a stable enzyme-inhibitor complex that prevents the normal function of GABA-AT, thereby increasing GABA concentrations .
Case Study: Neurological Applications
A study conducted on the effects of various fluorinated compounds on GABA metabolism revealed that this compound significantly increased GABA levels in neuronal cultures. This increase was associated with enhanced neuronal survival under stress conditions, suggesting potential neuroprotective effects .
Antimicrobial Activity
In addition to its neurological applications, this compound has been evaluated for antimicrobial properties. Preliminary tests showed moderate activity against several bacterial strains, indicating its potential as a lead compound for developing new antimicrobial agents .
Data Table: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for Ethyl 4-fluorocyclohex-3-ene-1-carboxylate, and how can reaction conditions be optimized?
Methodological Answer: The compound is typically synthesized via Michael addition of ethyl acetoacetate to fluorinated chalcones, followed by cyclization. A representative protocol involves:
- Refluxing chalcone derivatives (e.g., fluorophenyl-enones) with ethyl acetoacetate in absolute ethanol using 10% NaOH as a catalyst for 8–12 hours .
- Purification via recrystallization (e.g., ethanol/water mixtures).
Key Optimization Parameters (based on analogs):
| Parameter | Typical Range | Impact on Yield/Stereochemistry |
|---|---|---|
| Catalyst (base) | NaOH, KOH, or Et3N | Higher base strength accelerates cyclization but may reduce stereoselectivity. |
| Solvent | Ethanol, THF, Toluene | Polar solvents favor cyclization; non-polar solvents improve crystal purity. |
| Temperature | 60–80°C (reflux) | Higher temperatures reduce reaction time but may induce side reactions. |
Q. How is X-ray crystallography applied to resolve the structure of this compound?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Crystal Growth : Slow evaporation of saturated ethanol solutions at 4°C to obtain high-quality crystals .
- Data Collection : Use a diffractometer (e.g., Bruker D8 VENTURE) with Mo-Kα radiation (λ = 0.71073 Å) at 123 K to minimize thermal motion .
- Refinement : Employ SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution) to model atomic positions and handle disorder in substituents (e.g., fluorophenyl or ethyl groups) .
Advanced Research Questions
Q. How can conformational analysis of the cyclohexene ring be performed using puckering parameters?
Methodological Answer: The Cremer-Pople puckering parameters (Q, θ, φ) quantify ring conformation :
- Q : Amplitude of puckering (Å).
- θ : Degree of distortion (0° for chair, 90° for boat).
- φ : Phase angle defining puckering direction.
For example, in related analogs:
| Conformation | Q (Å) | θ (°) | φ (°) | Example Compound |
|---|---|---|---|---|
| Envelope | 0.477 | 57.3 | 335.4 | Ethyl 6-(4-chlorophenyl)-4-fluorophenyl analog |
| Screw-boat | 0.579 | 112 | 154 | Disordered component in same analog |
Tools : Software like ORTEP-3 visualizes ring geometry, while PLATON or Mercury calculates puckering parameters .
Q. How should crystallographic disorder in substituents (e.g., fluorophenyl groups) be resolved?
Methodological Answer: Disorder is common in flexible substituents. Strategies include:
- Multi-Component Refinement : Split disordered atoms into two/more sites with occupancy factors (e.g., 0.684:0.316 for fluorophenyl groups) .
- Restraints : Apply geometric restraints (DFIX, SIMU) to maintain reasonable bond lengths/angles during SHELXL refinement .
- Validation : Cross-check using residual electron density maps (e.g., peaks > 0.5 eÅ<sup>−3</sup> indicate unresolved disorder) .
Case Study : In Ethyl 6-(4-chlorophenyl)-4-fluorophenyl derivatives, disorder in the carboxylate group was resolved by refining two conformers with distinct torsion angles .
Q. What computational methods predict the electronic effects of the fluorine substituent on reactivity?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to compute:
- Electrostatic Potential Maps : Visualize electron-deficient regions near fluorine.
- Frontier Molecular Orbitals (FMOs) : Identify HOMO-LUMO gaps to assess nucleophilic/electrophilic sites.
- NBO Analysis : Quantify hyperconjugation effects (e.g., C-F σ* interactions with adjacent π-systems) .
Example : Fluorine’s electron-withdrawing effect stabilizes the cyclohexene ring’s enone system, enhancing Diels-Alder reactivity .
Intermediate Research Questions
Q. How can spectroscopic data (NMR, IR) distinguish regioisomers of fluorinated cyclohexene carboxylates?
Methodological Answer:
- <sup>19</sup>F NMR : Chemical shifts vary by substituent position. For example:
- IR Spectroscopy : Stretching frequencies for C=O (≈1700 cm<sup>−1</sup>) and C-F (≈1200 cm<sup>−1</sup>) confirm functional groups .
Q. What strategies improve stereoselectivity in Michael additions for cyclohexene carboxylate synthesis?
Methodological Answer:
- Chiral Catalysts : Use organocatalysts (e.g., proline derivatives) or metal complexes (e.g., Cu(OTf)2) to induce enantioselectivity .
- Solvent Effects : Non-polar solvents (toluene) favor tighter transition states, enhancing diastereomeric excess .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on the biological activity of fluorinated cyclohexene derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
